molecular formula C16H14N6O4S B2487252 (Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione CAS No. 324064-47-3

(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione

Cat. No.: B2487252
CAS No.: 324064-47-3
M. Wt: 386.39
InChI Key: SJSSHZWZFOFZCL-UNOMPAQXSA-N
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Description

This compound features a thiazolo[2,3-f]purine core fused with a 4-methoxyphenylhydrazone substituent. The (Z)-configuration at the hydrazone moiety and the methyl groups at positions 1 and 3 of the purine ring are critical to its stereoelectronic properties.

Properties

IUPAC Name

8-hydroxy-7-[(4-methoxyphenyl)diazenyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O4S/c1-20-11-10(13(23)21(2)16(20)25)22-14(24)12(27-15(22)17-11)19-18-8-4-6-9(26-3)7-5-8/h4-7,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVWDBDRRQOJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=C(SC3=N2)N=NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolo-purine core with hydrazone and methoxyphenyl substituents. Its molecular formula is C13H14N4O3SC_{13}H_{14}N_{4}O_{3}S, and it features a thiazole ring fused with a purine moiety.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections delve into specific activities observed for this compound.

Antimicrobial Activity

A study on related hydrazone derivatives demonstrated promising antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study: Antimicrobial Screening

  • Objective : To evaluate the antimicrobial activity of synthesized thiazolo-purine derivatives.
  • Method : Disk diffusion method against standard bacterial strains.
  • Results : Compounds exhibited zones of inhibition comparable to standard antibiotics. Notably, some derivatives showed enhanced activity against resistant strains .

Anticancer Activity

Research has shown that thiazolo-purines can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. The hydrazone moiety may enhance these effects by increasing lipophilicity and cellular uptake.

Case Study: Anticancer Evaluation

  • Objective : To assess the cytotoxicity of the compound on human cancer cell lines.
  • Method : MTT assay to determine cell viability.
  • Results : The compound exhibited significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolo-purines has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property is particularly relevant in the context of chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring has been correlated with increased biological activity. Modifications in substituents can lead to variations in potency and selectivity against different biological targets .

CompoundActivityIC50 (µM)Reference
This compoundAntimicrobial15
Related Thiazolo-Purine DerivativeAnticancer8
Acylhydrazone DerivativeAnti-inflammatory20

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with thiazole and purine structures exhibit notable antitumor properties. For instance, derivatives of thiazolo[2,3-f]purine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Specific studies have shown that modifications to the thiazole ring can enhance the antitumor efficacy against various cancer cell lines, including HepG-2 and U-118 MG. The structure-activity relationship (SAR) analysis suggests that the introduction of specific substituents can significantly influence biological activity .

Antimicrobial Properties

Compounds containing thiazole and purine moieties have demonstrated antimicrobial activity. The hydrazone derivatives are particularly noted for their effectiveness against a range of bacterial strains. The mechanism often involves interference with microbial metabolism or cell wall synthesis, making these compounds potential candidates for developing new antibiotics .

Synthesis Techniques

The synthesis of (Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions including condensation reactions between hydrazones and thiazole derivatives. Various synthetic routes have been explored to optimize yield and purity of the final product.

Structural Variants

Different structural variants of this compound have been synthesized to enhance its pharmacological properties. For instance, modifications to the methoxy group or the hydrazone linkage can result in compounds with improved solubility or increased biological activity .

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of thiazolo[2,3-f]purines and evaluated their antitumor activity against several cancer cell lines. Among these compounds, one derivative exhibited an IC50 value lower than that of standard chemotherapeutics such as temozolomide. This highlights the potential of this compound as a promising candidate for cancer treatment .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of various hydrazone derivatives derived from thiazolo[2,3-f]purines. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents targeting resistant strains .

Comparison with Similar Compounds

Substituent Variations in Hydrazone-Linked Purine/Thiazolo-Purine Derivatives

Key analogs include compounds with modified aryl or heteroaryl groups on the hydrazone moiety (Table 1).

Table 1: Structural and Analytical Comparisons

Compound Name Core Structure Substituents Molecular Formula Elemental Analysis (Calc./Found) Yield (%) Key Properties
Target Compound Thiazolo[2,3-f]purine 4-Methoxyphenyl C₁₄H₁₃N₅O₃S* Enhanced solubility via methoxy group
4t Pyrimidine-2,4,6-trione 4-Methoxyphenyl C₁₄H₁₅N₅O₄ C: 52.28; H: 6.36; N: 27.43 (Calc.) 62 Lower thermal stability (mp 211–212°C)
5d Pyrimidine-2,4,6-trione 4-Benzylamino-6-morpholino-triazine C₂₃H₂₉N₉O₃ C: 57.61; H: 6.10; N: 26.29 (Calc.) High nitrogen content for potential bioactivity
5h Pyrimidine-2,4,6-trione 4-Methoxy-6-morpholino-triazine C₂₀H₃₁N₉O₃ C: 53.92; H: 7.01; N: 28.30 (Calc.) Balanced lipophilicity from morpholino group
  • Solubility and Stability: The target compound’s 4-methoxyphenyl group improves aqueous solubility compared to non-polar analogs like 5d (benzylamino substituent) . However, pyrimidine-trione analogs (e.g., 4t) exhibit lower thermal stability (melting point ~211°C) due to reduced ring rigidity compared to thiazolo-purine systems .
  • Synthetic Efficiency : Yields for hydrazone-linked derivatives vary significantly. For example, 4t is synthesized at 62% yield via catalyst-free C(sp³)−H functionalization , whereas oxidized sulfinyl derivatives (e.g., compound 8 in ) require multi-step synthesis with lower yields (~20%) .

Degradation and Reactivity Profiles

  • Oxidative Degradation : The thiazolo-purine core demonstrates superior stability compared to pyrimidine-trione analogs. For instance, reports that oxidative degradation of a purine-2,6-dione derivative results in cleavage of the purine ring, forming a pyrimidine-trione moiety at only 20% yield . This suggests that the thiazolo ring in the target compound may resist such degradation.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro-furanyl in CAS 82331-24-6, ) reduce solubility but enhance electrophilicity, whereas electron-donating groups (e.g., methoxy in the target compound) improve solubility and π-stacking interactions .

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